molecular formula C17H29NO B1521965 10-Benzylamino-1-decanol CAS No. 1274892-05-5

10-Benzylamino-1-decanol

Cat. No. B1521965
CAS RN: 1274892-05-5
M. Wt: 263.4 g/mol
InChI Key: PZKWYQBXXXKOOF-UHFFFAOYSA-N
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Description

10-Benzylamino-1-decanol is a chemical compound with the molecular formula C17H29NO and a molecular weight of 263.43 . It is also known by the synonym N-(10-Hydroxydecyl)benzylamine . It appears as a colorless to yellow clear liquid .


Molecular Structure Analysis

10-Benzylamino-1-decanol has a total of 48 bonds, including 19 non-H bonds, 6 multiple bonds, 12 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

10-Benzylamino-1-decanol is a liquid at 20°C . It has a specific gravity of 0.96 and a refractive index of 1.51 . .

Scientific Research Applications

Headspace Solvent Microextraction

A study by Theis et al. (2001) demonstrated the use of a microliter drop of 1-octanol for headspace analysis of volatile compounds. This method offers an inexpensive and precise sample cleanup and preconcentration technique for determining volatile organic compounds at trace levels (Theis et al., 2001).

Combustion Heat Release Analysis

Rakopoulos et al. (2011) evaluated the combustion behavior of diesel fuel blends with biofuels derived from biomass, such as ethanol and n-butanol. Their findings highlight the combustion mechanism when using biofuels blends, providing insights into potential applications for renewable fuel research (Rakopoulos et al., 2011).

Nonisocyanate Biobased Poly(ester urethanes)

Wang et al. (2016) explored an environment-friendly route to synthesize nonisocyanate-based poly(ester urethanes) from renewable resources. This study presents a method for creating materials with tunable properties, indicating the potential for developing sustainable polymers (Wang et al., 2016).

Stability of Workroom Air Volatile Organic Compounds

Volden et al. (2005) investigated the storage stability of various compounds on different adsorbents, providing valuable information for ambient and workroom atmospheric measurements. This study could inform methodologies for analyzing volatile organic compounds, including those related to benzylamino-decanol derivatives (Volden et al., 2005).

Safety and Hazards

10-Benzylamino-1-decanol is classified as a skin irritant and can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

10-(benzylamino)decan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c19-15-11-6-4-2-1-3-5-10-14-18-16-17-12-8-7-9-13-17/h7-9,12-13,18-19H,1-6,10-11,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKWYQBXXXKOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Benzylamino-1-decanol

CAS RN

1274892-05-5
Record name 10-Benzylamino-1-decanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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